2,6-Dichloro-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula and a molecular weight of approximately 296.15 g/mol. This compound is classified as a benzamide derivative, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, along with a methoxy group at the 3 position on the phenyl ring. The unique structural features of this compound contribute to its potential biological activity and chemical reactivity.
The synthesis of 2,6-dichloro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methoxyaniline. The general reaction can be represented as follows:
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion. A base, such as triethylamine, is often employed to neutralize the hydrochloric acid produced during the reaction. This method allows for high yields and purity of the final product.
The molecular structure of 2,6-dichloro-N-(3-methoxyphenyl)benzamide consists of a central benzamide moiety with two chlorine substituents and a methoxy group. The structural representation can be depicted as follows:
2,6-Dichloro-N-(3-methoxyphenyl)benzamide can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in medicinal chemistry and materials science.
The mechanism of action for 2,6-dichloro-N-(3-methoxyphenyl)benzamide primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its aromatic structure. The presence of chlorine and methoxy groups may enhance its binding affinity and specificity towards certain receptors or enzymes, potentially influencing biological pathways.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in the presence of strong acids or bases. Its solubility profile suggests it is more soluble in organic solvents compared to water.
2,6-Dichloro-N-(3-methoxyphenyl)benzamide has several scientific uses:
The unique structural features and chemical properties make this compound a subject of interest in various fields of research and development.
2,6-Dichloro-N-(3-methoxyphenyl)benzamide belongs to the N-aryl benzamide family, distinguished by its disubstituted halogen pattern and methoxy-functionalized aniline component. The systematic IUPAC name is derived from the benzoyl core with defined substituent positions: 2,6-Dichloro-N-(3-methoxyphenyl)benzamide. Alternative nomenclature includes m-methoxyphenyl 2,6-dichlorobenzamide, emphasizing the regiochemistry of the methoxy group.
Key Structural Features:
3-Methoxyphenyl Group: Provides an electron-donating methoxy (–OCH₃) substituent at the meta position, influencing electronic distribution.
Molecular Formula: C₁₄H₁₁Cl₂NO₂
Table 1: Nomenclature Systems for 2,6-Dichloro-N-(3-methoxyphenyl)benzamide
Nomenclature System | Name |
---|---|
IUPAC | 2,6-Dichloro-N-(3-methoxyphenyl)benzamide |
Common | N-(3-Methoxyphenyl)-2,6-dichlorobenzamide |
CA Index | Benzamide, 2,6-dichloro-N-(3-methoxyphenyl)- |
The ortho-chloro substituents enforce non-coplanarity between the amide group and the benzoyl ring, reducing resonance and enhancing hydrolytic stability. This configuration also increases rotational barrier energy, favoring conformations where the amide carbonyl aligns perpendicularly to the benzene plane. Such steric effects profoundly influence crystal packing, solubility, and molecular recognition in biological environments [6].
Benzamides emerged as pharmacologically significant scaffolds in the mid-20th century, with early research focusing on unsubstituted variants like benzanilide. The 1970s–1980s marked a paradigm shift toward halogenation to enhance bioactivity, exemplified by the development of clebopride (a gastroprokinetic agent) and remoxipride (an antipsychotic). The strategic incorporation of ortho-chloro groups was recognized to confer metabolic stability by impeding cytochrome P450-mediated oxidation, while alkoxy groups improved blood-brain barrier permeability [10].
2,6-Dichloro-N-(3-methoxyphenyl)benzamide evolved from structure-activity relationship (SAR) studies of N-aryl benzamides, where the 3-methoxy aniline component was identified as a critical modulator of receptor affinity. This moiety mimics tyrosine residues in kinase substrates or serves as a hydrogen-bond acceptor/donor in enzyme active sites. Patents from 2008–2010 specifically highlight its utility in CNS drug discovery, leveraging the 3-methoxyphenyl group to enhance interactions with neuronal targets like dopamine and serotonin receptors. Compared to simpler analogs (e.g., N-(3-methoxyphenyl)benzamide [CID 139369]), the dichloro substitution pattern in this compound significantly elevates ligand efficiency and target selectivity [1] [10].
Table 2: Evolution of Key Halogenated Benzamides
Time Period | Compound Class | Therapeutic Application | Structural Advancement |
---|---|---|---|
1970s | Simple N-aryl benzamides (e.g., metoclopramide) | Antiemetic | Unsubstituted or monosubstituted benzoyl core |
1980s–1990s | ortho-Chloro benzamides (e.g., remoxipride) | Antipsychotic | ortho-Chloro for metabolic stability |
2000s–Present | Di-ortho-halo/methoxy variants (e.g., 2,6-dichloro-N-(3-methoxyphenyl)benzamide) | CNS disorders, Kinase inhibition | Combined halogenation and alkoxy aniline for enhanced target engagement |
Synthetic Versatility
This compound serves as a high-value intermediate in organic synthesis. Its preparation typically involves Schotten-Baumann acylation: 2,6-dichlorobenzoyl chloride reacts with 3-methoxyaniline under mild basic conditions (e.g., triethylamine in dichloromethane). The reaction proceeds at room temperature with yields >85% after crystallization. The electron-rich aniline facilitates nucleophilic attack, while ortho-chloro groups suppress racemization, a common challenge in benzamide synthesis .
Table 3: Synthetic Applications of 2,6-Dichloro-N-(3-methoxyphenyl)benzamide
Reaction Type | Product | Application |
---|---|---|
Suzuki Coupling | Biaryl-modified analogs | Kinase inhibitor development |
Amide Reduction | N-aryl benzylamines | CNS pharmacophore library |
Electrophilic Aromatic Substitution | Nitro-/sulfo-derivatives | Antibacterial agent discovery |
Medicinal Chemistry Applications
Privileged Scaffold Status
The molecule’s orthogonal substitution vectors allow simultaneous modification at multiple sites:
This adaptability positions it alongside privileged scaffolds like indazoles [3] and 3-phenylcoumarins [5] in fragment-based drug discovery. Comparative studies show its bioisosteric equivalence to indole-2-carboxamides in melanocortin receptor binding, underscoring its versatility across target classes.
Table 4: Biological Activities of Structural Analogs
Analog Compound | Biological Activity | Reference |
---|---|---|
2-Chloro-3-methoxy-N-(3-methoxyphenyl)benzamide | Antifungal lead | [2] |
3,4-Dichloro-N-(4-isobutyramido-3-methoxyphenyl)benzamide | Antibacterial candidate | |
5-Amino-1-[3,5-dichloro-4-(4-chlorobenzoyl)benzyl]-1H-1,2,3-triazole-4-carboxamide | Kinase inhibition |
Concluding Remarks
2,6-Dichloro-N-(3-methoxyphenyl)benzamide exemplifies rational molecular design in contemporary medicinal chemistry. Its structural complexity—arising from steric encumbrance and electronic modulation—enables unique interactions with biological targets while maintaining synthetic accessibility. As research advances toward functionally optimized derivatives, this scaffold will continue bridging empirical SAR exploration and targeted therapeutic development across oncology, virology, and CNS disorders.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: